molecular formula C17H30N4O B4049616 3-azocan-1-yl-N-[1-(1-methyl-1H-pyrazol-4-yl)propyl]propanamide

3-azocan-1-yl-N-[1-(1-methyl-1H-pyrazol-4-yl)propyl]propanamide

Cat. No.: B4049616
M. Wt: 306.4 g/mol
InChI Key: GGUZRGNKIGGTEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-azocan-1-yl-N-[1-(1-methyl-1H-pyrazol-4-yl)propyl]propanamide is a useful research compound. Its molecular formula is C17H30N4O and its molecular weight is 306.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 306.24196159 g/mol and the complexity rating of the compound is 329. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Ligand Design and Metal Complexation

Compounds with pyrazol-1-ylpropanamide derivatives, similar to the one , have been explored for their ability to act as versatile ligands in coordination chemistry. For example, research on palladium(II) chloride complexes with related ligands has shown that these compounds can form supramolecular hydrogen-bonded chains and cyclic dimers in the solid state. Such structures are significant for developing new materials with potential applications in catalysis, molecular recognition, and supramolecular assembly (Tyler Palombo et al., 2019).

2. Antimicrobial and Apoptosis-Inducing Agents

Functionalized 1H-1,2,3-triazole and pyrazolo[3,4-b]pyridin-6(7H)-ones have been synthesized for their antimicrobial properties and ability to induce apoptosis. These compounds, through their action on microbial cells and possibly cancer cells, highlight the therapeutic research potential of complex organic molecules with pyrazole and triazole components (J. Sindhu et al., 2016).

3. Sedative and Platelet Antiaggregating Activities

Research into N,N-disubstituted 3-(3,5-diphenyl-1H-pyrazol-1-yl)propanamides has demonstrated their potential for sedative, local anesthetic, and platelet antiaggregating activities. Such studies indicate the broader pharmacological applications of compounds with pyrazole derivatives, suggesting areas where our compound of interest might find relevance (F. Bondavalli et al., 1990).

4. Enzyme Inhibition for Disease Management

Research on compounds structurally related to 3-azocan-1-yl-N-[1-(1-methyl-1H-pyrazol-4-yl)propyl]propanamide has also explored their role as enzyme inhibitors. For instance, studies on novel oral inhibitors of neutrophil elastase, with potential implications for treating respiratory diseases, underscore the importance of pyrazole derivatives in medicinal chemistry (T. Stevens et al., 2011).

Properties

IUPAC Name

3-(azocan-1-yl)-N-[1-(1-methylpyrazol-4-yl)propyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N4O/c1-3-16(15-13-18-20(2)14-15)19-17(22)9-12-21-10-7-5-4-6-8-11-21/h13-14,16H,3-12H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGUZRGNKIGGTEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CN(N=C1)C)NC(=O)CCN2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-azocan-1-yl-N-[1-(1-methyl-1H-pyrazol-4-yl)propyl]propanamide
Reactant of Route 2
Reactant of Route 2
3-azocan-1-yl-N-[1-(1-methyl-1H-pyrazol-4-yl)propyl]propanamide
Reactant of Route 3
Reactant of Route 3
3-azocan-1-yl-N-[1-(1-methyl-1H-pyrazol-4-yl)propyl]propanamide
Reactant of Route 4
Reactant of Route 4
3-azocan-1-yl-N-[1-(1-methyl-1H-pyrazol-4-yl)propyl]propanamide
Reactant of Route 5
3-azocan-1-yl-N-[1-(1-methyl-1H-pyrazol-4-yl)propyl]propanamide
Reactant of Route 6
3-azocan-1-yl-N-[1-(1-methyl-1H-pyrazol-4-yl)propyl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.